Tert-butyl 4-methylpenta-2,4-dienoate
Description
Tert-butyl 4-methylpenta-2,4-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (penta-2,4-dienoate backbone) and a tert-butyl ester group. This structure confers unique reactivity, particularly in cycloaddition reactions like Diels-Alder, due to the electron-deficient dienophile nature of the conjugated ester. The tert-butyl group enhances steric bulk and may improve thermal stability compared to smaller esters (e.g., methyl or ethyl) . Applications span organic synthesis, pharmaceuticals, and materials science, where its reactivity and stability are leveraged for constructing complex molecules.
Properties
CAS No. |
569679-93-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 4-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
IQNVHHPAPLLSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methylpenta-2,4-dienoate typically involves the esterification of 4-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the diene system can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Tert-butyl 4-methylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts in biological and chemical systems .
Comparison with Similar Compounds
Ester Group Variations
Key Insight : The tert-butyl group reduces solubility in polar solvents but increases thermal stability, making it preferable for high-temperature reactions. Ethyl and methyl analogs are more volatile and soluble but less sterically protected .
Substituent Modifications
Key Insight: Electron-withdrawing groups (e.g., silyloxy, methoxy) or extended π-systems (diynoates) significantly alter reactivity profiles. This compound’s balance of steric protection and moderate electron deficiency makes it versatile in cycloadditions .
Comparison with Ethyl/Methyl Analogs :
- Ethyl and methyl esters are synthesized under milder conditions but lack the tert-butyl group’s stability .
- Trimethylsilyl-protected derivatives (e.g., Tert-butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate) enable stepwise functionalization .
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